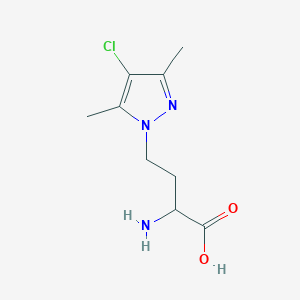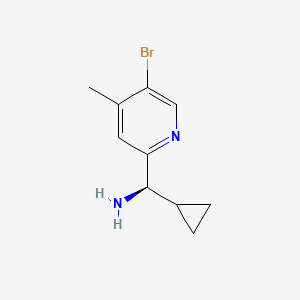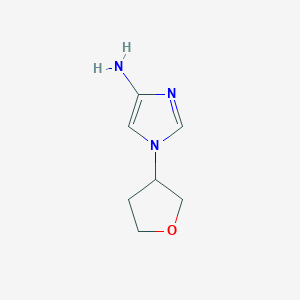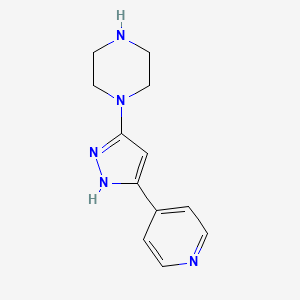
1-ethynyl-N-propylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethynyl-N-propylcyclobutan-1-amine is an organic compound that belongs to the class of amines. This compound features a cyclobutane ring, an ethynyl group, and a propylamine moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-N-propylcyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with propargyl bromide, followed by the reduction of the resulting propargyl ketone to the corresponding alcohol. The alcohol is then converted to the amine via reductive amination using ammonia or a primary amine under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of cyclobutanone, its alkylation with propargyl bromide, and subsequent reductive amination. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation steps .
Analyse Chemischer Reaktionen
Types of Reactions
1-ethynyl-N-propylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Ethyl-substituted amines.
Substitution: Various alkylated and acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-ethynyl-N-propylcyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethynyl-N-propylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethynylcyclobutan-1-amine: Lacks the propyl group, making it less hydrophobic.
N-propylcyclobutan-1-amine: Lacks the ethynyl group, reducing its ability to participate in π-π interactions.
1-ethynyl-N-methylcyclobutan-1-amine: Contains a methyl group instead of a propyl group, affecting its steric properties.
Uniqueness
1-ethynyl-N-propylcyclobutan-1-amine is unique due to its combination of an ethynyl group and a propylamine moiety attached to a cyclobutane ring. This structure provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H15N |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1-ethynyl-N-propylcyclobutan-1-amine |
InChI |
InChI=1S/C9H15N/c1-3-8-10-9(4-2)6-5-7-9/h2,10H,3,5-8H2,1H3 |
InChI-Schlüssel |
LJGMQHNBICOWPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1(CCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)







![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

